molecular formula C11H13N3O B3348896 1H-Imidazol-2-amine, 4-(4-methoxyphenyl)-1-methyl- CAS No. 190377-15-2

1H-Imidazol-2-amine, 4-(4-methoxyphenyl)-1-methyl-

Cat. No. B3348896
CAS RN: 190377-15-2
M. Wt: 203.24 g/mol
InChI Key: KQVFMPLFLSGVDE-UHFFFAOYSA-N
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Description

The compound “1H-Imidazol-2-amine, 4-(4-methoxyphenyl)-1-methyl-” is a unique chemical with the empirical formula C10H11N3O. It is a solid substance with a molecular weight of 189.21 . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The compound has a SMILES string representation as COc1ccc(cc1)-c2c[nH]c(N)n2 . This indicates the presence of a methoxyphenyl group attached to an imidazole ring. The InChI key for this compound is LLAWLJKKTBJSEI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided by Sigma-Aldrich .

Safety and Hazards

Sigma-Aldrich indicates that this compound is sold “as-is” without any specific warranty . The buyer assumes responsibility to confirm the product’s identity and/or purity . It’s also important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

4-(4-methoxyphenyl)-1-methylimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-14-7-10(13-11(14)12)8-3-5-9(15-2)6-4-8/h3-7H,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVFMPLFLSGVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1N)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362598
Record name 1H-Imidazol-2-amine, 4-(4-methoxyphenyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazol-2-amine, 4-(4-methoxyphenyl)-1-methyl-

CAS RN

190377-15-2
Record name 1H-Imidazol-2-amine, 4-(4-methoxyphenyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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